Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core, makes it a valuable target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate is then subjected to further reactions, including chlorination and esterification, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The choice of reagents and solvents is also tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically in the presence of a base such as triethylamine.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: These reactions can yield alcohols, ketones, or other oxidized/reduced forms.
Hydrolysis Product: The hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate the mechanisms of action of related compounds.
Material Science: Its unique structure and properties make it a candidate for developing new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular signaling pathways and biological outcomes . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry research.
Uniqueness
tert-Butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a versatile scaffold for drug development and its diverse reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H18ClN3O3 |
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Molecular Weight |
311.76 g/mol |
IUPAC Name |
tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3/c1-8(20-5)12-9(13(19)21-14(2,3)4)7-16-11-6-10(15)17-18(11)12/h6-8H,1-5H3 |
InChI Key |
RVNLSPXSALSSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)OC(C)(C)C)OC |
Origin of Product |
United States |
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